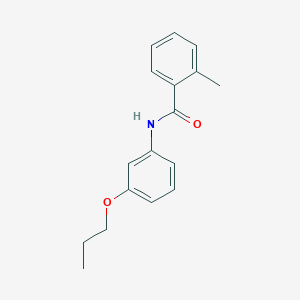
2-methyl-N-(3-propoxyphenyl)benzamide
Descripción general
Descripción
2-methyl-N-(3-propoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(3-propoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-methyl-N-(3-propoxyphenyl)benzamide exhibits potent anti-inflammatory, analgesic, and antipyretic effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been reported to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-N-(3-propoxyphenyl)benzamide is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new therapeutics for the treatment of various diseases. However, the compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 2-methyl-N-(3-propoxyphenyl)benzamide. One of the directions is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-(3-propoxyphenyl)benzamide is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its potential therapeutic applications make it an attractive candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Several studies have also reported its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
2-methyl-N-(3-propoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
Clave InChI |
NJLCIFSLCZYGRM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)

![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)


![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)
![4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268500.png)